11H-Benz[bc]aceanthrylene-d12
Description
Contextual Significance of Deuterated Polycyclic Aromatic Hydrocarbons in Scientific Research
Deuterated polycyclic aromatic hydrocarbons (d-PAHs) are synthetic versions of PAHs where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution does not significantly alter the chemical properties of the molecule, but it does result in a distinct, higher mass. This characteristic is fundamental to their primary application in scientific research: their use as internal standards in analytical chemistry. helcom.figov.bc.camdpi.comnih.govepa.govgcms.czcdc.gov
In the analysis of complex environmental samples such as water, soil, sediment, and air, PAHs are often present at trace levels and are mixed with a multitude of other compounds. mdpi.comdtic.milnih.gov The process of extracting and analyzing these target PAHs can be prone to variability and potential loss of the analyte. By adding a known quantity of a d-PAH to the sample at the beginning of the analytical procedure, scientists can track and correct for these losses. helcom.finih.gov Analytical techniques like gas chromatography-mass spectrometry (GC-MS) can differentiate between the native PAH and its deuterated counterpart due to the mass difference, allowing for accurate quantification of the native compound in the original sample. gov.bc.canih.govepa.govcdc.gov This use of d-PAHs as internal standards has significantly improved the reliability and accuracy of environmental monitoring and risk assessment for these potentially carcinogenic compounds. gov.bc.canih.gov
Beyond environmental analysis, d-PAHs also play a role in astrochemical research, helping scientists to understand the formation and processing of organic molecules in interstellar environments. nih.gov
The Role of 11H-Benz[bc]aceanthrylene-d12 within Deuterated PAH Studies
Within the extensive family of d-PAHs, this compound serves a highly specific and critical function. Its primary role is as an internal standard for the quantitative analysis of its non-deuterated counterpart, 11H-Benz[bc]aceanthrylene, and potentially other PAHs with similar structures and properties. core.ac.uk 11H-Benz[bc]aceanthrylene is a polycyclic aromatic hydrocarbon that has been a subject of research, particularly in studies concerning the carcinogenic activity of methylene-bridged derivatives of benz[a]anthracene. helcom.fi
The utility of this compound stems from its chemical and physical similarity to the native compound. When introduced into a sample matrix, it behaves in an almost identical manner during extraction, cleanup, and chromatographic analysis. Because its mass is 12 atomic mass units higher than the native compound due to the 12 deuterium atoms, it can be clearly distinguished by a mass spectrometer. This allows for the precise calculation of the concentration of the native 11H-Benz[bc]aceanthrylene, even if some of the analyte is lost during sample preparation.
Scope and Research Objectives for this compound Investigations
The research objectives for investigations involving this compound are intrinsically linked to its role as an analytical standard. The primary goals are:
Accurate Quantification: To enable the precise and accurate measurement of 11H-Benz[bc]aceanthrylene concentrations in a variety of complex environmental matrices. This is crucial for understanding the extent of contamination in different ecosystems.
Method Validation: To serve as a quality control tool in the development and validation of new analytical methods for PAH detection. By assessing the recovery of the deuterated standard, researchers can evaluate the efficiency and reliability of their extraction and analysis protocols.
Environmental Monitoring: To support long-term environmental monitoring programs that track the levels and distribution of 11H-Benz[bc]aceanthrylene and other related PAHs. This data is vital for assessing the effectiveness of pollution control measures and for understanding the fate and transport of these contaminants in the environment.
Human Exposure and Risk Assessment: To contribute to studies that assess human exposure to potentially harmful PAHs. By providing accurate concentration data, the use of this compound helps in the evaluation of risks associated with exposure to these compounds. dtic.mil
Chemical and Physical Properties
Below are tables detailing some of the key chemical and physical properties of the parent compound, 11H-Benz[bc]aceanthrylene, which are essential for understanding its behavior and the application of its deuterated analogue in analytical methods.
Table 1: General Chemical Information for 11H-Benz[bc]aceanthrylene
| Property | Value |
| CAS Number | 202-94-8 |
| Molecular Formula | C₁₉H₁₂ |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 11H-Benzo[bc]aceanthrylene |
Data sourced from PubChem CID 164558 nih.gov
Table 2: Physical Properties of 11H-Benz[bc]aceanthrylene
| Property | Value |
| Melting Point | 122.7-123.1 °C |
| Boiling Point (estimated) | 318.02 °C |
| LogP (Octanol-Water Partition Coefficient) | 5.7 |
Data sourced from PubChem and Cheméo nih.govchemeo.com
Compound Names Mentioned in this Article
Properties
Molecular Formula |
C₁₉D₁₂ |
|---|---|
Molecular Weight |
252.37 |
Synonyms |
1’,9-Methylene-1,2-benzanthracene-d12; 1’,9-Methylene-1,2-benzanthracene-d12; 1,12-Methylene-benz[a]anthracene-d12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 11h Benz Bc Aceanthrylene D12 and Analogues
Isotopic Labeling Strategies in Polycyclic Aromatic Hydrocarbon Synthesis
Isotopic labeling of PAHs involves the substitution of one or more atoms in a molecule with their heavier, stable isotopes. The most common isotopes used for this purpose are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). nih.govnih.gov The choice of isotope depends on the intended application. Deuterated PAHs are frequently used as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis, while ¹³C-labeled PAHs are often employed in studies tracing metabolic pathways and environmental fate. nih.govcopernicus.org
The primary goal of isotopic labeling in this context is to produce a compound that is chemically identical to its unlabeled counterpart but has a different mass. This mass difference allows for its differentiation and quantification in complex mixtures. For 11H-Benz[bc]aceanthrylene-d12, twelve hydrogen atoms are replaced with deuterium, significantly increasing its molecular weight and making it an excellent internal standard for the analysis of 11H-Benz[bc]aceanthrylene. nih.gov
Stable isotope-assisted metabolomics (SIAM) is a powerful technique that utilizes isotopically labeled compounds to trace the biotransformation of pollutants like PAHs in environmental samples. nih.gov However, a key consideration for SIAM is that deuterated compounds may have different retention times in chromatography compared to their unlabeled versions, which can complicate data analysis. nih.gov
Deuteration Techniques and Their Application to 11H-Benz[bc]aceanthrylene Precursors
The introduction of deuterium into a PAH can be achieved through various methods, often targeting a suitable precursor molecule. The specific strategy for synthesizing this compound would likely involve the deuteration of a precursor that can then be cyclized to form the final aceanthrylene (B1216281) ring system.
Common deuteration techniques applicable to aromatic compounds include:
Acid-Catalyzed H-D Exchange: This method involves treating an aromatic compound with a deuterated acid, such as D₂SO₄ or CF₃COOD, often in a deuterated solvent like D₂O. The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings.
Metal-Catalyzed Exchange: Transition metals like platinum, palladium, or rhodium can catalyze the exchange of hydrogen for deuterium on aromatic rings in the presence of D₂ gas or deuterated solvents.
Homogeneous Catalysis: A convenient method for preparing deuterated aromatic compounds involves the use of a metal halide, such as aluminum chloride, in the presence of deuterated benzene. google.com This method allows for a hydrogen-deuterium exchange reaction to proceed towards equilibrium, and a high deuteration ratio can be achieved by using a large excess of deuterated benzene. google.com
UV Irradiation in Deuterated Media: Laboratory experiments have demonstrated that UV irradiation of PAHs in deuterium-enriched water ices can lead to deuterium-hydrogen exchange reactions. aanda.org This method can result in the formation of deuterated aromatic products. aanda.org
For the synthesis of this compound, a plausible route would involve the deuteration of a precursor such as a substituted benz[a]anthracene, followed by a ring-closing reaction to form the aceanthrylene moiety. The choice of deuteration method would depend on the stability of the precursor and the desired level of deuterium incorporation.
Table 1: Comparison of Deuteration Techniques for Aromatic Compounds
| Technique | Deuterium Source | Catalyst/Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Exchange | D₂SO₄, CF₃COOD, D₂O | Strong acid | High efficiency for activated rings | Can cause side reactions, harsh conditions |
| Metal-Catalyzed Exchange | D₂ gas, deuterated solvents | Pt, Pd, Rh | High deuterium incorporation | Can be expensive, potential for over-reduction |
| Homogeneous Catalysis | Deuterated benzene | Metal halide (e.g., AlCl₃) | Mild conditions, high deuteration ratio achievable google.com | Requires stoichiometric amounts of catalyst |
| UV Irradiation | Deuterated water ice | UV light | Can be performed under mild temperature conditions aanda.org | May lead to a mixture of products, including oxidized and reduced species aanda.org |
Purification and Isotopic Enrichment Assessment for Deuterated Polycyclic Aromatic Hydrocarbons
Following the synthesis of a deuterated PAH, rigorous purification is necessary to remove any remaining unlabeled or partially labeled species, as well as other reaction byproducts. The isotopic enrichment of the final product must also be accurately determined.
Purification Methods:
Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for purifying organic compounds. google.com For PAHs, a nonpolar solvent system is typically used to elute the compounds from the silica gel.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of PAHs from various matrices. nih.govopenaccessjournals.com Different sorbents can be employed, such as C18 for nonpolar compounds and amino (NH2) cartridges for further cleanup. nih.gov The NH2 cleanup step has been shown to be very selective in removing pigments from biological samples. nih.gov
Dispersive Solid-Phase Extraction (d-SPE): This technique, often utilizing materials like multi-walled carbon nanotubes (MWCNTs), can selectively retain PAHs through π-π interactions, allowing for their separation from interfering substances. researchgate.net
Isotopic Enrichment Assessment:
The primary method for assessing the isotopic enrichment of a deuterated PAH is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govnih.gov
Gas Chromatography (GC): The purified compound is injected into a GC, which separates it from any residual impurities based on their boiling points and interactions with the chromatographic column.
Mass Spectrometry (MS): As the deuterated PAH elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. By comparing the abundance of the fully deuterated molecular ion (M+) with that of any partially deuterated or unlabeled ions, the isotopic purity can be precisely calculated.
For 11H-Benz[bc]aceanthrylene (C₁₉H₁₂), the unlabeled molecular weight is 240.3 g/mol . nih.gov The fully deuterated analogue, this compound (C₁₉D₁₂), would have a molecular weight of approximately 252.4 g/mol . The absence of a significant peak at m/z 240 and the dominance of the peak at m/z 252 in the mass spectrum would confirm a high level of isotopic enrichment.
Advanced Spectroscopic and Analytical Characterization of 11h Benz Bc Aceanthrylene D12
High-Resolution Mass Spectrometry for Isotopic Purity and Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive characterization of 11H-Benz[bc]aceanthrylene-d12. It provides unequivocal confirmation of the compound's elemental composition and is the primary tool for assessing its isotopic purity. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the deuterated molecule from its native form and other potential contaminants.
The molecular formula of native 11H-Benz[bc]aceanthrylene is C₁₉H₁₂. nih.govnist.gov Its deuterated analogue, this compound, has the molecular formula C₁₉D₁₂. HRMS analysis confirms the successful incorporation of twelve deuterium (B1214612) atoms by identifying the molecular ion peak at a significantly higher m/z value than the native compound.
Isotopic purity is a critical parameter for a deuterated standard. HRMS is used to quantify the percentage of the d12 isotopologue and to detect the presence of lesser-deuterated species (e.g., d11, d10). This is essential for accurate quantification in isotope dilution methods. The analysis provides a detailed isotopic distribution profile, ensuring the standard meets the stringent requirements for use in trace analysis.
Table 1: HRMS Data for 11H-Benz[bc]aceanthrylene and its d12 Analogue
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Calculated m/z of [M]⁺· |
|---|---|---|---|
| 11H-Benz[bc]aceanthrylene | C₁₉H₁₂ | 240.0939 | 240.0939 |
| This compound | C₁₉D₁₂ | 252.1693 | 252.1693 |
Vibrational Spectroscopy (Infrared and Raman) for C-D Stretching Mode Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound. The key diagnostic feature in the spectra of deuterated PAHs is the presence of carbon-deuterium (C-D) stretching vibrations.
Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching modes appear at significantly lower frequencies (longer wavelengths) than the corresponding C-H stretching modes. aanda.org Aromatic C-H stretches are typically observed in the 3000-3100 cm⁻¹ region, whereas aromatic C-D stretches are found around 2200-2300 cm⁻¹. aanda.orgaip.org The observation of strong absorption/scattering bands in this region, coupled with the attenuation or absence of bands in the C-H stretching region, confirms the high degree of deuteration in the molecule.
Table 2: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds in Aromatic Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Isotopic Effect |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | N/A |
| Aromatic C-D Stretch | ~2250 | Shift to lower frequency due to increased mass of Deuterium. aanda.org |
| C-D Out-of-Plane (C-Doop) Bending | 14-19 µm ( ~714 - 526 cm⁻¹) | Provides an alternative diagnostic tool to C-D stretching modes. oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structure and isotopic labeling pattern of this compound. Both proton (¹H) and deuterium (²H) NMR are employed for a comprehensive analysis.
In ¹H NMR spectroscopy, the successful synthesis of the fully deuterated analogue is confirmed by the disappearance of signals corresponding to the aromatic protons of the parent compound. studymind.co.uk The absence of these resonances provides strong evidence of complete deuterium incorporation.
Conversely, ²H NMR (or D-NMR) allows for the direct detection of deuterium nuclei. numberanalytics.com The ²H NMR spectrum will show signals in the aromatic region, with chemical shifts very similar to the proton signals in the ¹H spectrum of the unlabeled compound. This directly confirms the presence of deuterium on the aromatic rings. For compounds with high levels of deuterium enrichment (>98%), ²H NMR is often a more suitable technique than ¹H NMR for both structural verification and enrichment determination. The integration of the ²H NMR signals can be used to verify the quantitative distribution of deuterium across the molecule.
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods, particularly gas chromatography coupled with mass spectrometry (GC-MS), are the primary techniques for the analysis of PAHs. helcom.fimdpi.com this compound is designed specifically for use with these methods. Its chromatographic behavior is virtually identical to that of its non-deuterated counterpart, meaning it co-elutes from the GC column. However, the mass spectrometer can easily distinguish between the two compounds based on their mass difference.
This property makes it an ideal internal standard. It is added to a sample at a known concentration before extraction and analysis. Because it behaves like the native analyte during sample preparation, cleanup, and injection, any loss of analyte during these steps will be mirrored by a proportional loss of the deuterated standard. helcom.fi The ratio of the native analyte's signal to the standard's signal is used for accurate quantification, correcting for variations in extraction efficiency and instrument response. acs.org
The use of this compound as an analytical standard requires rigorous method development and validation to ensure data accuracy, precision, and reliability. oup.com This process is fundamental for its application in accredited testing laboratories.
Key validation parameters include:
Linearity : Calibration curves are generated by analyzing solutions with fixed concentrations of the deuterated standard and varying concentrations of the native analyte. csic.esnih.gov The linear response across a range of concentrations is verified, typically aiming for a correlation coefficient (R²) greater than 0.99. oup.comnih.gov
Accuracy and Recovery : The accuracy of the method is often assessed by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments on representative sample matrices. acs.orgoup.com The recovery of the deuterated standard itself is monitored in every sample to ensure the extraction and analysis procedures were effective. helcom.fi
Precision : Method precision is evaluated by analyzing replicate samples, assessing the repeatability (within-day variability) and reproducibility (between-day or inter-laboratory variability).
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. oup.comnih.gov These are determined statistically, often based on the signal-to-noise ratio in low-level samples. nih.gov
Table 3: Key Parameters in Method Validation for a Deuterated Standard
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Measures how well the calibration curve fits the data points. | > 0.99 oup.comnih.gov |
| Recovery | The percentage of the standard recovered after all sample preparation steps. | Typically 70-130%, but can vary by matrix and compound. acs.orgmdpi.com |
| Precision (RSD) | Relative Standard Deviation of replicate measurements. | Typically < 15-20% |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Determined by signal-to-noise ratio (e.g., S/N > 3 for LOD, S/N > 10 for LOQ). nih.gov |
The primary application of this compound is in advanced trace analysis for the quantification of the corresponding native PAH. PAHs are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials, and many are known or suspected carcinogens. epa.govontosight.ai Therefore, their accurate measurement at low levels is critical for assessing human exposure and environmental impact.
This compound is used as an internal standard in a wide range of analytical applications, including:
Environmental Monitoring : Determining PAH levels in ambient air, water, soil, and sediment. mdpi.commdpi.com
Food Safety : Quantifying PAHs in food products that may be contaminated during processing, such as grilling, smoking, or drying.
Biological Monitoring : Measuring PAH metabolites in biological samples like urine or plasma as biomarkers of human exposure. gcms.cz
Forensic and Industrial Analysis : Identifying and quantifying PAHs in materials like crude oil, coal tar, and ash.
In all these fields, the use of this compound in isotope dilution GC-MS analysis provides the high level of accuracy and reliability required to meet regulatory guidelines and to understand the fate and transport of these hazardous compounds. researchgate.net
Isotopic Effects and Fractionation Studies Involving Deuterated Polycyclic Aromatic Hydrocarbons
Deuterium (B1214612) Isotope Fractionation Mechanisms in Astrophysical Environments
The study of deuterium (D) enrichment in polycyclic aromatic hydrocarbons (PAHs) provides critical insights into the chemical evolution of our early solar system. astrochem.org The D/H ratio in these molecules is not static; it is influenced by the environments they traverse, reflecting their processing history from stellar outflows to their incorporation into meteorites. mdpi.comnasa.gov This isotopic fractionation is a key tool for understanding the various interstellar and protosolar reaction environments. astrochem.orgmdpi.com The primary driver for most deuterium enrichment reactions is the difference in zero-point energy between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. mdpi.comnasa.gov The C-D bond is slightly stronger, causing the preferential cleavage of the weaker C-H bond during chemical reactions. mdpi.comnasa.gov
Several distinct astrochemical processes are responsible for the significant deuterium enrichments observed in interstellar materials. astrochem.orgnasa.gov These mechanisms, each leaving unique structural and regiochemical signatures on the PAH molecules, include low-temperature gas-phase ion-molecule reactions, gas-grain reactions on the surface of cosmic dust, gas-phase unimolecular photodissociation, and ultraviolet (UV) photolysis within D-enriched ice mantles. astrochem.orgnasa.govnasa.gov By examining the patterns of deuterium enrichment, scientists can infer the specific reactions and environments that shaped these molecules. mdpi.com
The interstellar medium (ISM) and the cosmic ices condensed on dust grains are crucial sites for the deuteration of PAHs. mdpi.comastrochem.org In the cold, dense molecular clouds of the ISM (with temperatures below 50 K), gas-phase ion-molecule reactions are a significant pathway for deuterium enrichment. mdpi.comnasa.govnasa.gov This process typically involves a PAH molecule reacting with a deuterated ion, such as H₂D⁺, followed by neutralization that results in a deuterated PAH. mdpi.comastrochem.orgnasa.gov Initially, this mechanism is predicted to preferentially deuterate larger PAHs, though over time, all gas-phase PAHs are expected to reach a steady-state equilibrium with the surrounding deuterated species. astrochem.orgnasa.gov
Another major environment for deuterium fractionation is within the ice mantles that coat dust grains in dense clouds. nasa.govnasa.gov At these low temperatures, most volatile species, including PAHs, condense onto these grains. nasa.gov Laboratory experiments have demonstrated that when PAHs, such as coronene (B32277) (C₂₄H₁₂), are frozen in deuterium-rich water ice (D₂O) and exposed to UV radiation, they rapidly exchange their hydrogen atoms for deuterium. nasa.gov This photochemical process occurs through several mechanisms: direct D-for-H substitution on the aromatic rings, addition of D atoms leading to partially saturated rings (Hn-PAHs), and exchange via keto-enol tautomerism at oxidized sites on the PAH. astrochem.orgnasa.gov The irradiation of these D-enriched ices can produce a variety of complex organic molecules that are also enriched in deuterium. astrochem.orgnasa.gov The deuteration of PAHs in ice is largely independent of the PAH's molecular size and is considered a key process for "fixing" isotopic fractionations into molecular forms that can survive incorporation into meteorites. nasa.govnasa.gov
The table below summarizes the key deuteration mechanisms in astrophysical environments.
| Mechanism | Environment | Temperature Dependence | Key Characteristics | Relevant Compounds |
|---|---|---|---|---|
| Gas-Phase Ion-Molecule Reactions | Cold, dense molecular clouds | Low temperatures (< 50 K) required nasa.govnasa.gov | Initially favors larger PAHs; leads to steady-state enrichment astrochem.orgnasa.gov | Gas-phase PAHs, H₂D⁺ |
| Gas-Phase Unimolecular Photodissociation | Photodissociation regions (PDRs), diffuse ISM | Not strictly low-temperature dependent astrochem.org | Driven by UV photons; enrichment depends on local D/H ratio astrochem.orgnasa.gov | Gas-phase PAHs (e.g., Naphthalene to Hexabenzocoronene) nasa.gov |
| UV Photolysis in D-enriched Ices | Dense molecular clouds (on dust grains) | Low temperatures required for ice condensation nasa.gov | Independent of PAH size; produces oxidized and reduced PAHs astrochem.orgnasa.govnasa.gov | PAHs (e.g., Coronene), D₂O ice |
| Gas-Grain Reactions | Dense molecular clouds (on dust grain surfaces) | Low temperatures (< 50 K) nasa.gov | Hydrogenation/deuteration of species on grain surfaces nasa.gov | Atomic H and D, various molecules on grains |
Meteorites, particularly carbonaceous chondrites, serve as a repository of organic molecules from the early solar system, and the PAHs within them often show significant deuterium enrichment. mdpi.comdntb.gov.uanih.gov This enrichment is a clear indicator that these molecules have preserved at least a part of their interstellar heritage. astrochem.orgnasa.gov The isotopic composition of PAHs extracted from meteorites like Murchison and Ryugu provides a fossil record of the chemical and physical processes they underwent before and after their incorporation into the meteorite's parent body. mdpi.comcaltech.edunasa.gov
The observed D/H ratios in meteoritic PAHs can be compared with theoretical predictions and laboratory simulations to determine their likely origins. mdpi.com For instance, the analysis of soluble PAHs with 2-5 rings from several meteorites suggests that they could have formed through reactions in cold interstellar regions, with potential later modifications during aqueous alteration on the parent asteroid. mdpi.comdntb.gov.uanih.gov The patterns of deuterium enrichment can vary with the molecular structure and size of the PAH. mdpi.com However, studies have shown that there isn't always a simple correlation between D-enrichment and molecular size across different meteorites, suggesting a complex history involving multiple processes. astrochem.orgmdpi.com For example, while some models predict that gas-phase ion-molecule reactions would not lead to an enrichment trend with size, unimolecular photodissociation is expected to be less effective for very large PAHs (>40 carbon atoms). astrochem.orgnasa.gov
Recent analyses of PAHs from the asteroid Ryugu have further solidified the link to the interstellar medium, with isotopic compositions consistent with formation in cold interstellar clouds rather than high-temperature circumstellar environments. caltech.edukarmaka.de The δD values (a measure of deuterium content relative to a standard) for individual PAHs extracted from meteorites can vary widely, even within a single meteorite, reflecting the diverse origins and histories of these molecules. mdpi.com
The table below shows a sample of δD values for PAHs from different meteorites.
| Meteorite | PAH Ring Size | Range of δD Values (‰) | Key Finding |
|---|---|---|---|
| ALH 83100 | 2-5 rings | +169 to -174 mdpi.com | Narrowest isotopic range of the three studied; suggests a relatively uniform history or processing. mdpi.com |
| Murchison | 2-5 rings | Varies, with some δD values from +180 to -450 in a broader study mdpi.com | Shows depletion in D with increasing molecular weight for some species, consistent with certain parent-body processes. mdpi.com |
| LON 94101 | 2-5 rings | Widest isotopic range, ~515‰ mdpi.com | Being the most aquatically altered, it shows the most significant D-depletion with increasing molecular weight. mdpi.com |
| General Observation | Bulk IOM | Often highly enriched (e.g., +723‰ in ALH 83100 IOM) mdpi.com | The insoluble organic matter (IOM) is generally more D-enriched than the soluble PAHs, indicating different formation or processing pathways. mdpi.comnasa.gov |
Kinetic Isotope Effects in Chemical Reaction Pathways
The kinetic isotope effect (KIE) is a fundamental principle in physical organic chemistry that describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. portico.orgwikipedia.org The KIE is most pronounced when the relative mass change is greatest, making the substitution of hydrogen (¹H) with deuterium (²H) a powerful tool for studying reaction mechanisms. portico.orgwikipedia.org The replacement of a C-H bond with a C-D bond typically results in a slower reaction rate if that bond is broken in the rate-determining step of the reaction. portico.org This is known as a primary KIE and arises because the C-D bond has a lower zero-point vibrational energy, and thus requires more energy to break. portico.org
In the context of deuterated PAHs, the KIE can influence their formation and destruction pathways. For example, in the synthesis of larger PAHs from smaller, deuterated precursors, cyclization reactions that involve the breaking of a C-D bond would proceed more slowly than those involving a C-H bond. nasa.gov This could lead to a kinetic depletion of deuterium in the final, larger PAH structures, a signature that has been observed in some meteoritic samples. nasa.gov
While the general principles of KIE are well-established, specific experimental data on the KIE for the vast array of reactions involving 11H-Benz[bc]aceanthrylene-d12 are not readily found in the literature. However, studies on enzyme-catalyzed reactions provide excellent examples of how KIEs are measured and interpreted. For instance, in the reduction of substrates by dehydrogenase enzymes, replacing NADH with its deuterated analogue, NADD, allows for the measurement of primary deuterium KIEs. nih.govresearchgate.net Values of the KIE (kH/kD) greater than 2 indicate that the hydride transfer (breaking of the C-D bond) is a significant part of the rate-limiting step. nih.gov Such studies, combining kinetic measurements with computational chemistry, help to build a detailed picture of the reaction's transition state. nih.govresearchgate.net
Modeling of Isotopic Abundances in Environmental and Cosmochemical Processes
Modeling the isotopic abundances of deuterated PAHs is essential for interpreting observational data from the ISM and analytical data from meteorites. aanda.orguchicago.edu These models aim to connect the observed D/H ratios to the specific physical and chemical conditions of the environments where the PAHs formed and evolved. astrochem.org By simulating the various deuteration mechanisms—ion-molecule reactions, photodissociation, and ice chemistry—under different astrophysical conditions (e.g., temperature, UV radiation field, gas density), researchers can predict the expected isotopic signatures. astrochem.orgnasa.gov
In cosmochemistry, models are used to trace the history of meteoritic PAHs. mdpi.comuchicago.edu The measured isotopic compositions of individual PAHs are compared against the predicted outcomes of different scenarios, such as formation in stellar outflows followed by processing in the ISM, or synthesis within the solar nebula or on a parent body. mdpi.comcaltech.edu The presence of both highly enriched and depleted PAHs within the same meteorite suggests that the organic material is a mixture from multiple sources that has undergone complex processing, including aqueous and thermal alteration. mdpi.comnasa.gov These models are continuously refined as new analytical data from extraterrestrial samples become available. caltech.edunasa.gov
Environmental Research Applications of Deuterated Polycyclic Aromatic Hydrocarbons As Tracers
Utilization of 11H-Benz[bc]aceanthrylene-d12 as an Internal Standard in Environmental Sample Analysis
In the quantitative analysis of environmental samples for polycyclic aromatic hydrocarbons (PAHs), precision and accuracy are paramount. The complexity of matrices such as soil, sediment, and water necessitates the use of internal standards to correct for the loss of analytes during sample preparation, extraction, and analysis. Deuterated PAHs, including this compound, serve as ideal internal and surrogate standards because their chemical and physical properties closely mimic those of their non-deuterated counterparts.
An internal standard is a known quantity of a compound added to a sample at the beginning of the analytical process. Because the deuterated standard behaves similarly to the target analytes, any losses that occur during extraction or analysis will affect both the standard and the analytes proportionally. By measuring the final amount of the deuterated standard, analysts can calculate a recovery percentage and correct the measured concentrations of the target PAHs, thereby ensuring more accurate results. alsenvironmental.co.uknih.gov
Deuterated standards are particularly crucial in methods like gas chromatography-mass spectrometry (GC-MS). In GC-MS analysis, compounds are separated based on their retention time and identified by their mass-to-charge ratio (m/z). Since deuterated compounds have a higher mass than their native analogues, they are easily distinguished by the mass spectrometer while co-eluting or eluting very close to the target analyte. helcom.fi This allows for precise quantification using the internal standard calibration technique. alsenvironmental.co.uk
Analytical protocols, such as those based on U.S. Environmental Protection Agency (EPA) methods, often employ a suite of deuterated PAHs to cover the range of volatilities and chemical properties of the target analytes. alsenvironmental.co.ukdtic.mil A surrogate solution containing several deuterated PAHs is typically added to samples before extraction to monitor the efficiency of the procedure for different types of PAHs. alsenvironmental.co.uknih.gov While specific documentation singling out this compound is not prevalent, its non-deuterated form, 11H-Benz[bc]aceanthrylene, is recognized as a relevant PAH in environmental assessments, making its deuterated analogue a suitable candidate for use as a standard in specialized analyses. dtic.milcore.ac.uk The selection of internal standards, such as Naphthalene-d8, Phenanthrene-d10, and Perylene-d12, is often based on covering the low, medium, and high molecular weight ranges of the PAHs being investigated. helcom.fi
| Deuterated Compound | Typical Use | Analytical Method | Source(s) |
|---|---|---|---|
| Naphthalene-d8 | Surrogate/Internal Standard | GC-MS | helcom.finih.govgov.bc.ca |
| Acenaphthene-d10 | Internal Standard | GC-MS | nih.govthermofisher.com |
| Phenanthrene-d10 | Internal Standard | GC-MS, HPLC | nih.govhelcom.finih.gov |
| Chrysene-d12 | Surrogate/Internal Standard | GC-MS | nih.govnih.govthermofisher.comnih.gov |
| Perylene-d12 | Internal Standard | GC-MS | nih.govhelcom.finih.gov |
| Benzo[a]pyrene-d12 | Internal Standard | GC-MS | gov.bc.cathermofisher.com |
Tracing Environmental Pathways and Fate of Polycyclic Aromatic Hydrocarbons using Deuterated Analogues
Deuterated PAHs are invaluable tools for tracing the environmental pathways and ultimate fate of PAH contamination. By introducing a known amount of a deuterated PAH, such as this compound, into an environmental system, researchers can track its movement, degradation, and uptake by organisms. This approach is particularly useful for understanding the concept of bioavailability, which refers to the fraction of a contaminant that is available for uptake by living organisms.
One innovative application involves spiking historically contaminated soils with deuterated PAHs. reading.ac.uk This allows scientists to distinguish between the "aged," less bioavailable PAHs that have been present in the soil for a long time and the "freshly spiked," more readily available deuterated analogues. reading.ac.uk Because deuterated and non-deuterated PAHs are assumed to have a similar fate within organisms, comparing the ratio of the deuterated PAH to its native counterpart (dPAH:PAH) in the soil versus in the tissues of plants or soil organisms (like earthworms) can validate chemical extraction methods designed to predict bioavailability. reading.ac.uk
| Research Focus | Methodology | Key Finding | Source(s) |
|---|---|---|---|
| Validation of Bioavailability Prediction | Spiking historically contaminated soil with deuterated PAHs (dPAHs) and comparing dPAH:PAH ratios in soil extracts vs. organism tissues (earthworms, plants). | The isotope ratio method effectively evaluates chemical extraction techniques for predicting bioavailability. Earthworms sometimes accumulate a higher proportion of fresh (deuterated) PAHs than predicted by chemical methods. | reading.ac.uk |
| Assessing Contaminant Aging | Using dPAHs to differentiate between freshly added and historically present PAHs in soil. | Prolonged contact time between PAHs and soil (aging) decreases the bioavailability of the contaminants. | reading.ac.uk |
This technique provides a more accurate assessment than simply measuring the total concentration of a contaminant, as much of the historical contamination may be strongly bound to soil particles and not accessible to organisms. Such studies are critical for accurate risk assessment and for designing effective remediation strategies for contaminated sites.
Photodegradation and Biotransformation Studies of Deuterated PAHs
Understanding the degradation processes of PAHs in the environment is crucial for predicting their persistence and potential for harm. Deuterated PAHs are used in studies examining both photodegradation (breakdown by light) and biotransformation (breakdown by living organisms).
Photodegradation is a significant pathway for the removal of some PAHs from the environment. Studies have shown that exposing PAHs in soil to light can lead to significant degradation rates for compounds like benzo[a]pyrene (B130552). The use of isotopically labeled compounds in these experiments can provide deeper insights. For instance, the degradation of benzo[a]pyrene has been associated with a high enrichment in deuterium (B1214612) (²H), which suggests that compound-specific isotope analysis (CSIA) can be a powerful tool to monitor the in-situ degradation of PAHs.
Biotransformation of PAHs by microorganisms is a key process in their natural attenuation. However, this process can sometimes lead to the formation of intermediate products that are more toxic than the original compound. nih.govnih.gov Tracing these transformation pathways in complex environmental samples is challenging. While stable isotope-assisted metabolomics (SIAM) is a powerful technique for this purpose, it typically uses ¹³C-labeled compounds rather than deuterated ones. nih.govnih.gov This is because deuterated compounds can elute at different retention times in chromatography compared to their unlabeled counterparts, which complicates the data analysis algorithms used in SIAM. nih.gov Despite this limitation in metabolomics, deuterated standards remain essential for the accurate quantification of parent PAHs and their degradation products in broader bioremediation studies.
Advanced Methodologies for Detection and Quantification in Environmental Matrices (e.g., air, water, soil)
The detection and quantification of PAHs, including 11H-Benz[bc]aceanthrylene, in complex environmental matrices require highly sensitive and selective analytical techniques. The very low concentrations at which these compounds can be harmful necessitate methods that can overcome matrix interferences and achieve low detection limits.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and well-established technique for PAH analysis. nih.govdiva-portal.org For enhanced selectivity, it is often operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific mass fragments characteristic of the target analytes and their deuterated standards. nih.gov
More advanced methodologies have been developed to further improve sensitivity and overcome the challenges of complex samples:
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides a higher degree of selectivity and sensitivity compared to single quadrupole GC-MS. nih.govcoresta.org By using a multiple reaction monitoring (MRM) mode, interferences from the sample matrix are significantly reduced, allowing for lower detection limits, especially for high-molecular-weight PAHs. nih.gov
Advanced Extraction Techniques: Traditional extraction methods can be time-consuming and solvent-intensive. Modern techniques such as Solid-Phase Microextraction (SPME) and Accelerated Solvent Extraction (ASE) offer faster, more efficient, and more environmentally friendly alternatives for isolating PAHs from water and solid samples. thermofisher.com SPME, for example, can detect PAHs in drinking water at the nanogram-per-liter (ng/L) level with minimal sample preparation. thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detectors is another powerful tool, particularly for PAHs that are thermally unstable or less volatile. helcom.fi
The use of deuterated internal standards like this compound is integral to all these advanced methods. They are essential for validating the entire analytical procedure, from extraction to instrumental analysis, and ensuring the data is reliable for environmental monitoring and risk assessment. nih.govhelcom.fi
| Analytical Technique | Matrix | Method Detection Limit (MDL) | Source(s) |
|---|---|---|---|
| SPME Arrow-GC-MS | Drinking Water | 1 ng/L | thermofisher.com |
| GC-MS | Sediment | 0.6 - 5.4 ng/g | nih.gov |
| GC-MS/MS | Herbal Medicines | Not explicitly stated, but high sensitivity reported | nih.gov |
Theoretical and Computational Investigations of 11h Benz Bc Aceanthrylene D12
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 11H-Benz[bc]aceanthrylene-d12, methods like Density Functional Theory (DFT) would be employed to determine its optimized molecular geometry, electronic structure, and various physicochemical properties.
The calculations would begin by defining the ground-state geometry of the molecule. The substitution of twelve hydrogen atoms with deuterium (B1214612) would lead to a negligible change in the equilibrium bond lengths and angles compared to the parent compound, 11H-Benz[bc]aceanthrylene. However, the increase in mass has a significant impact on the molecule's vibrational frequencies.
The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are primarily governed by the electron distribution in the π-system and are not significantly affected by isotopic substitution. These properties are crucial for predicting the molecule's reactivity, electron-donating and -accepting capabilities, and its behavior in electronic devices.
Table 1: Computed Properties of 11H-Benz[bc]aceanthrylene (Parent Compound) This table presents computed data for the non-deuterated parent compound, which serves as a baseline for its deuterated analogue. nih.govchemeo.comchemicalbook.com
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂ | nih.gov |
| Molecular Weight | 240.3 g/mol | nih.gov |
| Exact Mass | 240.093900383 Da | nih.gov |
| IUPAC Name | pentacyclo[14.2.1.0²,⁷.0⁹,¹⁸.0¹²,¹⁷]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene | nih.gov |
| XLogP3-AA (Octanol/Water Partition Coeff.) | 5.7 | nih.gov |
| Melting Point | 122.7-123.1 °C | chemicalbook.com |
| Boiling Point (estimated) | 318.02 °C | chemicalbook.com |
| Density (estimated) | 1.1385 g/cm³ | chemicalbook.com |
This data is for the non-deuterated compound 11H-Benz[bc]aceanthrylene. The molecular weight of the d12 isotopologue would be approximately 252.37 g/mol .
Spectroscopic Property Predictions and Validation with Experimental Data
Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be validated against experimental measurements. For this compound, these predictions are particularly important for identifying the molecule and understanding its structure.
Vibrational Spectroscopy (IR and Raman): The most significant spectroscopic difference between 11H-Benz[bc]aceanthrylene and its d12 isotopologue is found in their vibrational spectra. The frequencies of C-D bond stretching, bending, and rocking modes are substantially lower than those of the corresponding C-H modes due to the heavier mass of deuterium. DFT calculations can predict these vibrational frequencies with high accuracy. Comparing the calculated spectrum of the d12 compound with its parent would show a clear isotopic shift, which is a key signature used in experimental identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used for the parent compound, ²H (Deuterium) NMR would be employed for this compound. Computational methods can predict the chemical shifts in ²H NMR spectra. Although the chemical shifts are similar to ¹H shifts, the signals are typically broader. These predictions are invaluable for confirming the successful and specific incorporation of deuterium atoms into the molecular structure.
Electronic Spectroscopy (UV-Vis): The UV-Vis absorption spectrum is dictated by electronic transitions between molecular orbitals (e.g., π-π* transitions). As isotopic substitution has a minimal effect on electronic energy levels, the UV-Vis spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart. science-softcon.de The parent compound is known to exhibit greenish fluorescence, a property that would be retained in the deuterated version. chemicalbook.com
Molecular Dynamics Simulations of Deuterated PAH Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. All-atom MD simulations of this compound could provide insights into its behavior in various media.
In these simulations, the primary difference from the non-deuterated form is the assignment of a higher mass to the deuterium atoms in the force field parameters. This change, while simple, influences the dynamic properties of the molecule. For instance, the diffusion rate of this compound in a solvent would be slightly slower than that of the lighter isotopologue.
MD simulations can be used to investigate:
Aggregation and Self-Assembly: The π–π stacking interactions that drive the aggregation of PAHs can be modeled to understand how this compound molecules interact with each other in solution or on surfaces.
Interactions with Surfaces: Simulations can model the adsorption and orientation of the molecule on various surfaces, such as soil components, atmospheric particulates, or graphitic materials. dtic.mil
Membrane Permeation: The interaction of this compound with lipid bilayers can be simulated to understand its potential for bioaccumulation and its behavior within biological membranes.
These simulations provide a molecular-level view of intermolecular forces and dynamic processes that are difficult to observe directly through experiments.
Reaction Mechanism Studies Incorporating Isotopic Effects
The substitution of hydrogen with deuterium is a classic technique in physical organic chemistry for elucidating reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break.
By studying the reaction rates of this compound and comparing them to its non-deuterated form, researchers can determine if the cleavage of a C-H bond is involved in the rate-determining step of a reaction.
A primary KIE (a significant difference in reaction rates) would be observed if a C-H/C-D bond at a specific position is broken during the slowest step of the reaction. This is a powerful indicator of the mechanism, for example, in oxidation or metabolic degradation pathways.
The absence of a significant KIE would suggest that C-H bond cleavage is not part of the rate-limiting step.
Given that the parent compound, 11H-Benz[bc]aceanthrylene, has been used in carcinogenicity research, understanding its metabolic activation pathways is crucial. chemicalbook.com Using the d12 isotopologue in such studies could help pinpoint the specific positions on the aromatic ring that are most susceptible to enzymatic attack (e.g., by cytochrome P450 enzymes), thereby providing critical insights into its mechanism of action.
Future Research Directions for 11h Benz Bc Aceanthrylene D12 and Deuterated Pahs
Emerging Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate identification and quantification of specific deuterated PAHs in complex mixtures present significant analytical hurdles, often due to low concentrations and matrix interference. mdpi.com While gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are foundational methods, the drive for greater sensitivity and specificity is pushing the development of more advanced techniques. mdpi.comjfda-online.comresearchgate.net
Future research will increasingly rely on a new generation of analytical tools:
High-Resolution Mass Spectrometry (HRMS): The combination of isotopic labeling with HRMS is a powerful strategy for tracing the transformation of pollutants. nih.gov Techniques like GC coupled with tandem mass spectrometry (GC-MS/MS) provide enhanced selectivity and are crucial for distinguishing target analytes in complex environmental samples. mdpi.com
Advanced Injection and Ionization Methods: Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation, which is particularly useful for insoluble PAHs. cernobioscience.com Supercritical fluid chromatography (SFC) coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) has also emerged as a rapid and highly sensitive method for separating PAHs. jfda-online.com
Miniaturized Extraction Techniques: To improve the efficiency of isolating PAHs from environmental matrices like food and water, researchers are turning to advanced, miniaturized solid-phase extraction methods. jfda-online.comnih.gov These include Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), magnetic solid-phase extraction (MSPE), and fabric phase sorptive extraction (FPSE). jfda-online.com These methods often reduce solvent consumption and sample preparation time. mdpi.com
Stable Isotope-Assisted Metabolomics (SIAM): This approach uses isotopically labeled compounds, like ¹³C-labeled PAHs, to trace biotransformation pathways in complex environmental samples such as contaminated soil. nih.gov By combining HRMS with automated SIAM workflows, researchers can identify novel metabolites and degradation pathways, which would be difficult to observe otherwise. nih.gov
These emerging techniques promise to overcome the limitations of traditional methods, enabling the detection of trace-level deuterated PAHs and their metabolic products with greater accuracy and efficiency. mdpi.comnih.gov
Interdisciplinary Studies at the Interface of Chemistry, Astrochemistry, and Environmental Science
Deuterated PAHs like 11H-Benz[bc]aceanthrylene-d12 are central to interdisciplinary research that connects laboratory chemistry with processes occurring across the galaxy and within our own environment.
Astrochemistry and the Interstellar Medium (ISM): PAHs are abundant in the ISM and play a significant role in the chemical and physical evolution of galaxies. aanda.orgaanda.orgeuropa.eu The study of deuterated PAHs (PADs) is particularly crucial for understanding the cosmic deuterium (B1214612) budget. aanda.orgastrobiology.com All deuterium was formed during the Big Bang, and its subsequent depletion and incorporation into molecules like PAHs provide a direct measure of cosmic nucleosynthesis and galactic chemical evolution. aanda.orgaanda.orgastrobiology.com
Observational Evidence: Infrared space telescopes have detected emission features between 4.4 and 4.8 μm, which are characteristic of C-D stretching modes in deuterated PAHs. aanda.orgaanda.orgresearchgate.net Recent observations with the James Webb Space Telescope (JWST) have confirmed the widespread presence of deuterated PAHs in regions like the Orion Bar. arxiv.org By modeling the infrared emission spectra, scientists can estimate the degree of PAH deuteration, which may account for a substantial fraction of the deuterium observed to be "missing" from the gas phase in the local ISM. astrobiology.comarxiv.org
Meteoritics and Solar System Origins: The analysis of PAHs in meteorites provides a window into the early chemistry of our solar system. nasa.govastrochem.org The deuterium-to-hydrogen (D/H) ratio in meteoritic PAHs can serve as an indicator of their processing history, helping to distinguish between formation in cold interstellar regions or subsequent alteration within the parent body. nasa.govastrochem.org Compound-specific deuterium isotope analysis of PAHs extracted from various chondrites helps test hypotheses about their origins and the chemical environments they have experienced. nasa.gov
Environmental Science and Biotransformation: On Earth, PAHs are significant environmental pollutants. chemicalbook.com Isotopic labeling is a key tool for tracing their fate and transformation. Stable isotope-assisted metabolomics (SIAM) can be used in laboratory-scale bioremediation studies to track the degradation of specific PAHs in contaminated soil, identifying novel transformation products and pathways. nih.gov This interdisciplinary approach, combining environmental science with advanced analytical chemistry, is essential for understanding how microorganisms break down these persistent pollutants. nih.govnih.gov The EUROPAH project is an example of a network created to foster such interdisciplinary studies, linking astronomy, astrochemistry, and environmental science. europa.eu
Development of Novel Isotopic Labeling Strategies for Complex PAHs
The availability of specifically labeled PAHs is a prerequisite for much of the research in this area. researchgate.net While many common deuterated PAHs are commercially available, the synthesis of more complex or uniquely labeled structures requires innovative chemical strategies. cernobioscience.com The development of efficient and site-specific labeling methods is a key area of ongoing research.
Hydrogen-Deuterium Exchange: A general and effective method for deuterating PAHs involves hydrogen-deuterium exchange catalyzed by a strong base, such as potassium tert-butoxide, in a deuterated solvent. cernobioscience.com The use of microwave irradiation can significantly accelerate this process, providing a rapid route to fully deuterated PAHs like pyrene-d10 (B26445) and fluoranthene-d10. cernobioscience.com
Late-Stage Labeling: A major goal in synthetic chemistry is the development of "late-stage" labeling methods, which allow for the introduction of an isotope in the final steps of a synthetic sequence. This approach is more efficient and reduces the waste of expensive isotopic labels. Research into reactions based on the reversible cleavage of C-C bonds is one promising avenue for creating new late-stage labeling opportunities.
Biosynthetic Strategies: For certain applications, biosynthetic methods offer a high degree of specificity. These strategies involve providing isotopically labeled precursor molecules to microorganisms, such as E. coli, which are engineered to overexpress a target protein or pathway. univie.ac.at The microorganisms then metabolically convert the precursors into the desired labeled product. univie.ac.at Another innovative approach is Stable Isotope Probing (SIP), where a labeled substrate (e.g., ¹³C-phenanthrene) is introduced into an environmental sample like soil. nih.gov By sequencing the DNA of microorganisms that have incorporated the label, researchers can identify the key species responsible for PAH degradation and clone the relevant enzymes, such as ring-hydroxylating dioxygenases. nih.gov
These evolving synthetic and biosynthetic toolkits are expanding the range of available isotopically labeled PAHs, enabling more sophisticated experiments to probe their fundamental chemistry and environmental impact. researchgate.net
Q & A
Basic Research Questions
Q. What experimental models and protocols are recommended for assessing the carcinogenic potential of 11H-Benz[bc]aceanthrylene-d12 in vivo?
- Methodological Answer : The initiation-promotion model in female CD-1 mice is a standard protocol. In this design, mice receive subdermal doses of the compound (e.g., 0.05–0.4 µmol in acetone) on alternate days for 10 doses, followed by tumor promotion with phorbol ester (TPA) thrice weekly for 20 weeks. Tumor incidence is quantified post-study, with statistical analysis comparing treated vs. control groups. This model isolates carcinogenic initiation potential, as seen in studies showing 75–90% tumor incidence across dose groups .
Q. How can researchers validate the purity of this compound for experimental use?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is essential for purity validation. A purity threshold >99% is recommended to minimize confounding variables in toxicity studies. Calibration against certified reference materials (CRMs) ensures accuracy. For deuterated analogs like -d12, mass spectrometry (MS) coupled with HPLC can confirm isotopic enrichment and structural integrity .
Q. What spectroscopic techniques are suitable for characterizing the photophysical properties of this compound?
- Methodological Answer : Fluorescence spectroscopy is critical. The compound’s emission spectrum (e.g., band I at 385–392 nm and band II at 408–415 nm) provides structural insights. The ratio of band I/II intensities serves as a diagnostic metric for environmental interactions, such as quenching by nitromethane. UV-Vis absorption spectra further complement fluorescence data to confirm electronic transitions .
Advanced Research Questions
Q. How can contradictions in carcinogenicity data for this compound be resolved across studies?
- Methodological Answer : Discrepancies often arise from differences in dosing regimens, animal strains, or promotion protocols. A meta-analysis framework should:
- Normalize dose metrics (e.g., µmol/kg vs. µg/kg).
- Adjust for interspecies metabolic variations using allometric scaling.
- Apply statistical models (e.g., Hill equation) to reconcile dose-response curves.
Cross-validation with in vitro genotoxicity assays (e.g., Ames test) can clarify mechanisms .
Q. What molecular pathways underlie this compound’s carcinogenicity, and how can they be integrated into adverse outcome pathways (AOPs)?
- Methodological Answer : The compound likely acts via polycyclic aromatic hydrocarbon (PAH) pathways, involving metabolic activation by cytochrome P450 enzymes to form DNA adducts. Key AOP components include:
- Molecular Initiating Event (MIE) : CYP1A1-mediated epoxidation.
- Key Events : DNA adduct formation → Mutagenesis → Clonal expansion (promoted by TPA).
Computational tools like OECD’s AOP Wiki can map these events, linking in vitro omics data (e.g., transcriptomic signatures of DNA repair) to in vivo outcomes .
Q. What strategies optimize the detection of this compound in environmental matrices while minimizing matrix interference?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by GC-MS/MS is recommended for trace analysis. Deuterated internal standards (e.g., benz[a]anthracene-d12) correct for recovery losses. For complex matrices (e.g., soil), pressurized liquid extraction (PLE) at 100°C with hexane:acetone (1:1) enhances yield. Limit of detection (LOD) validation via spiked blanks ensures sensitivity <0.1 µg/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
